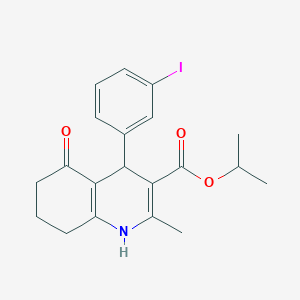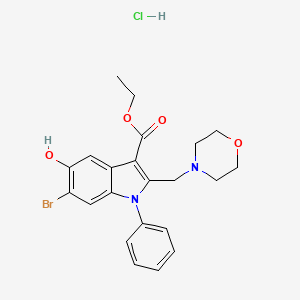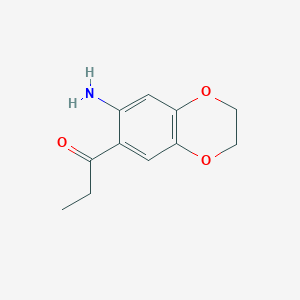![molecular formula C19H23ClO4 B5111496 1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its performance-enhancing properties, it has gained popularity among athletes and bodybuilders.
Mecanismo De Acción
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy production. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved lipid metabolism and insulin sensitivity. It also leads to an increase in mitochondrial biogenesis and oxidative metabolism, resulting in improved endurance and stamina.
Biochemical and Physiological Effects:
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake, resulting in improved lipid metabolism and insulin sensitivity. It has also been shown to increase mitochondrial biogenesis and oxidative metabolism, resulting in improved endurance and stamina. Additionally, it has been shown to have cardioprotective effects, reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene has several advantages for lab experiments. It is easy to administer and has a long half-life, allowing for sustained effects. It also has a high bioavailability and can be administered orally. However, there are also limitations to its use in lab experiments. It has been shown to have potential carcinogenic effects in animal studies, and its long-term safety in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a performance-enhancing drug for athletes. Additionally, further research is needed to determine its long-term safety in humans and to explore its potential side effects and interactions with other drugs.
Métodos De Síntesis
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene is synthesized through a multistep process involving the reaction of various reagents. The synthesis begins with the reaction of 2-ethyl-4-bromophenol with 3-methoxyphenol in the presence of a base to form 2-(3-methoxyphenoxy)ethyl 2-ethyl-4-bromophenyl ether. This intermediate is then reacted with ethylene oxide to form 2-(2-(3-methoxyphenoxy)ethoxy)ethyl 2-ethyl-4-bromophenyl ether. The final step involves the reaction of this intermediate with thionyl chloride and aluminum chloride to form 1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene.
Aplicaciones Científicas De Investigación
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene has been extensively studied for its potential applications in scientific research. It has been shown to have a positive effect on lipid metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have cardioprotective effects, reducing the risk of heart disease. Additionally, it has been shown to improve endurance and stamina, making it a potential treatment for muscle wasting diseases and a performance-enhancing drug for athletes.
Propiedades
IUPAC Name |
1-chloro-2-ethyl-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-3-15-13-18(7-8-19(15)20)24-12-10-22-9-11-23-17-6-4-5-16(14-17)21-2/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWUGZCIWHBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)


![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)

![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)